molecular formula C24H18N4O3 B11105126 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B11105126
M. Wt: 410.4 g/mol
InChI Key: BGMSGOZHCCSGJS-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a phthalimide group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the phthalimide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is unique due to the presence of both benzimidazole and phthalimide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C24H18N4O3/c29-22(25-14-13-21-26-19-7-3-4-8-20(19)27-21)15-9-11-16(12-10-15)28-23(30)17-5-1-2-6-18(17)24(28)31/h1-12H,13-14H2,(H,25,29)(H,26,27)

InChI Key

BGMSGOZHCCSGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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